Alectinib intermediate, specifically known as 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid, plays a crucial role in the synthesis of Alectinib, a second-generation tyrosine kinase inhibitor used primarily for treating anaplastic lymphoma kinase-positive metastatic non-small cell lung cancer. Alectinib targets the anaplastic lymphoma kinase and rearranged during transfection tyrosine kinases, inhibiting their activity and thus preventing tumor cell proliferation .
Alectinib intermediate is classified as an organic compound and a key precursor in pharmaceutical synthesis. It falls under the category of small molecules with specific applications in cancer therapy due to its targeted action against specific kinases involved in tumor growth.
The synthesis of Alectinib intermediate involves several chemical reactions, primarily focusing on the introduction of functional groups that are essential for the final product's efficacy. One notable method includes the hydrolysis of specific precursors in the presence of bases to yield high-purity intermediates .
The molecular formula for Alectinib intermediate is with a molecular weight of 556.74 g/mol . The structure contains various functional groups that contribute to its reactivity and interaction with biological targets.
The primary reactions involved in the synthesis of Alectinib intermediate include:
Alectinib acts by selectively inhibiting the activity of anaplastic lymphoma kinase, which is pivotal in signaling pathways that promote cancer cell survival and proliferation. By blocking this kinase, Alectinib prevents downstream signaling involving STAT3 and AKT, leading to reduced tumor viability .
Alectinib intermediate is primarily used in the pharmaceutical industry for:
CAS No.: 2183440-44-8
CAS No.: 131123-56-3
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0